molecular formula C13H21F2NO4 B13609636 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid CAS No. 1781370-48-6

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid

Cat. No.: B13609636
CAS No.: 1781370-48-6
M. Wt: 293.31 g/mol
InChI Key: PBOSEXSSLHEKTH-UHFFFAOYSA-N
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Description

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a difluoropropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, high yield, and purity. This would include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications .

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

CAS No.

1781370-48-6

Molecular Formula

C13H21F2NO4

Molecular Weight

293.31 g/mol

IUPAC Name

3,3-difluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

InChI

InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-6-4-9(5-7-16)13(14,15)8-10(17)18/h9H,4-8H2,1-3H3,(H,17,18)

InChI Key

PBOSEXSSLHEKTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)(F)F

Origin of Product

United States

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